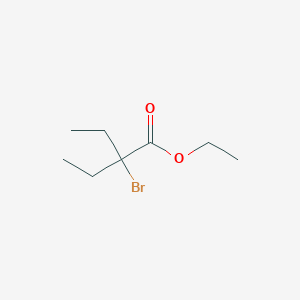
ETHYL alpha-BROMODIETHYLACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL alpha-BROMODIETHYLACETATE is used as an alkyl halide initiator in controlled/living radical polymerization of styrene and methyl methacrylate .
Synthesis Analysis
A high selectivity synthetic method for alpha-bromo ethyl acetate has been disclosed. The method involves reacting acetic acid and bromine as raw materials and red phosphorus as a catalyst at a temperature of 50-200 DEG C to generate alpha-bromo acetate acylbromide, and then adding acid binding agent and ethanol to react for 2-5 at normal temperature to obtain the alpha-bromo ethyl acetate .Molecular Structure Analysis
The molecular formula of ETHYL alpha-BROMODIETHYLACETATE is C10H11BrO2. It has a molecular weight of 243.10. The density of this compound is 1.389 g/mL at 25 °C (lit.) .Chemical Reactions Analysis
ETHYL alpha-BROMODIETHYLACETATE is involved in various chemical reactions. For instance, it is used in the synthesis of α-ethoxycarbonyl-N,α-diphenylnitrone . It also undergoes Suzuki type cross-coupling reactions with arylboronic acids .Physical And Chemical Properties Analysis
ETHYL alpha-BROMODIETHYLACETATE has a density of 1.389 g/mL at 25 °C (lit.). It has a boiling point of 89-92 °C0.9 mm Hg (lit.) .Applications De Recherche Scientifique
Synthesis and Organic Chemistry
Ethyl α-bromodiethylacetate serves as a versatile reagent in organic synthesis, enabling the preparation of various complex molecules through innovative reactions. Its application extends from the synthesis of unsymmetrical α,α-diarylacetates, involving mild Lewis acid catalyzed reactions, to the construction of polysubstituted pyroglutamate carbon skeletons with three contiguous asymmetric centers in a single step. These methodologies have broadened the scope of synthetic organic chemistry, facilitating the creation of molecules with potential pharmacological activities and materials science applications (Jadhav & Singh, 2016), (Sun et al., 2003).
Catalysis and Chemical Transformations
The compound has found utility in catalysis, exemplified by its use in copper-catalyzed N-formylation of amines. This reaction demonstrates the compound's role in introducing formyl groups into amines, a fundamental step in synthesizing N-formamides, which are crucial intermediates in pharmaceutical manufacturing and materials science (Li et al., 2018). Additionally, ethyl α-bromodiethylacetate has been employed in visible light-mediated organocatalytic activation, showcasing its potential in photoredox catalysis for forming C-C bonds and synthesizing bisindolyl and bisanilinoyl acetate derivatives (Jadhav, Bakshi, & Singh, 2015).
Educational Impact
Beyond its applications in research and industry, ethyl α-bromodiethylacetate also plays a role in educational settings. It serves as a case study in chemistry education, promoting an understanding of chemical reactions and synthesis through hands-on experiments and discussions. This approach enhances students' grasp of organic chemistry principles and their applications in real-world scenarios (Han Li-rong, 2010).
Safety And Hazards
ETHYL alpha-BROMODIETHYLACETATE is considered hazardous. It is classified as a flammable liquid and vapor. It can cause serious eye irritation and may cause drowsiness or dizziness. It is also a specific target organ toxicant after single exposure, with the central nervous system being the target organ .
Orientations Futures
While specific future directions for ETHYL alpha-BROMODIETHYLACETATE are not mentioned in the retrieved documents, there is a general trend towards developing controlled drug delivery systems. These systems aim to extend, confine, and target the drug in the diseased tissue with a protected interaction .
Propriétés
IUPAC Name |
ethyl 2-bromo-2-ethylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-4-8(9,5-2)7(10)11-6-3/h4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFZOOLBLJRSBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)OCC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285419 |
Source


|
| Record name | ETHYL alpha-BROMODIETHYLACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ETHYL alpha-BROMODIETHYLACETATE | |
CAS RN |
6937-28-6 |
Source


|
| Record name | 6937-28-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41719 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ETHYL alpha-BROMODIETHYLACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














